![molecular formula C23H18N2O4 B2588095 (Z)-8-(4-methoxyphenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951964-33-3](/img/structure/B2588095.png)
(Z)-8-(4-methoxyphenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(4-methoxyphenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H18N2O4 and its molecular weight is 386.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Research in the field of heterocyclic chemistry has explored the synthesis and potential applications of compounds with structural similarities, focusing on their biological activities and possible utility in medical imaging, as well as their physical properties:
Synthetic Approaches : Compounds such as benzofuro[1,3]oxazin derivatives are synthesized through various chemical reactions, aiming at creating potent inhibitors for specific enzymes or receptors. For instance, a study highlighted the synthesis of a compound as a potential PET probe for imaging the enzyme PIM1, suggesting a method that could potentially be adapted for the synthesis of similar compounds (Gao et al., 2013).
Biological Activities : The structural framework of benzofuro[1,3]oxazin derivatives has been investigated for various biological activities, including antimicrobial and antitubercular properties. For example, some compounds have shown significant activities against Mycobacterium tuberculosis, indicating the potential of such structures in developing new antitubercular agents (Kantevari et al., 2011).
Physical Properties : The study of the nonlinear optical properties of similar compounds reveals their potential in materials science, particularly in the development of new materials with specific optical characteristics. Such research underscores the importance of understanding the physical properties of these compounds for their application in optical devices (Khanzadeh et al., 2018).
Herbicidal Activity : The synthesis and evaluation of pyrido[4,3-d][1,3]oxazine derivatives for herbicidal activities demonstrate the agricultural applications of these compounds. Certain derivatives have shown high efficacy against specific plant species, indicating their potential as herbicides (Sun et al., 2019).
properties
IUPAC Name |
(2Z)-8-(4-methoxyphenyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-27-17-6-4-16(5-7-17)25-13-19-20(28-14-25)9-8-18-22(26)21(29-23(18)19)11-15-3-2-10-24-12-15/h2-12H,13-14H2,1H3/b21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXSTRSDGGEMNE-NHDPSOOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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